molecular formula C21H27FN6 B611096 7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine CAS No. 1345458-66-3

7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine

Cat. No.: B611096
CAS No.: 1345458-66-3
M. Wt: 382.49
InChI Key: KZHRNYBKXGVNJT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SYK-IN-II is an inhibitor of the spleen tyrosine kinase (STK).

Properties

CAS No.

1345458-66-3

Molecular Formula

C21H27FN6

Molecular Weight

382.49

IUPAC Name

7-(1-tert-butylpyrazol-4-yl)-N-[[(3S)-3-fluoropiperidin-3-yl]methyl]-1,6-naphthyridin-5-amine

InChI

InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27)/t21-/m0/s1

InChI Key

KZHRNYBKXGVNJT-NRFANRHFSA-N

SMILES

CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SYKINII;  SYKIN-II;  SYK-INII;  SYK-IN-II

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1-Dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate (1.586 g, 3.29 mmol) was dissolved in DCM (5 ml) and trifluoroacetic acid (5.06 ml, 65.7 mmol) was added. The reaction was stirred for 20 min at 20° C. LCMS showed main peak of product. The reaction mixture was loaded onto a 20 g SCX cartridge and washed with methanol. The compound was eluted with 2M methanolic ammonia. The solvent from the ammonia fractions was evaporated and was kept under high vacuum for 2 h to give a yellow crystalline solid (1.171 g). The free base (1.12 g) was purified by High pH preparative MDAP (Method B). The appropriate fractions were combined, concentrated in vacuo and kept on high vacuum overnight to give the title compound as a yellow crystalline solid (688.1 mg).
Name
1,1-Dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate
Quantity
1.586 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.06 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride (1 wt) is dissolved/suspended in water (10 vol) and washed with ethyl acetate (2×5 vol). The acidic aqueous phase is basified with 32% NaOH (0.6 vol) to pH 10 and extracted with ethyl acetate (2×5 vol). The extracts are washed with 5% w/v sodium chloride in water (5 vol). The combined extracts are concentrated on the Buchi to a solid. The residue is suspended in n-butyl acetate (2.8 vol) and heated to 73-78° C. to complete dissolution. The solution is line filtered through a 5 μM domnick hunter filter, with a 0.2 vol line wash. The solution is cooled to 45-50° C. and seeded with the title compound (0.001 wt). The mixture is cooled to 40-45° C. and aged for 50 min. The slurry is diluted with TBME (3 vol) over 30 min at 40-45° C., and aged at 40-45° C. for 1 h. The slurry is cooled to 20-23° C. and aged for 16 h. The solid is filtered, washed with 1:1 v/v n-butyl acetate/TBME (1 vol) followed by TBME (2×2 vol) and dried in vacuo at 40±5° C. to constant probe temperature.
Name
7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate (2.24 g, 4.64 mmol) in DCM (14 ml) was added TFA (8.22 ml, 107 mmol) and this was stirred at ambient temperature for 2 h. After this time the reaction had gone to completion and so was concentrated in vacuo to yield the crude product. This was dissolved in methanol and loaded onto an SCX cartridge (50 g). It was eluted with methanol (3 CVs) and product eluted as the free base with 2M ammonia in methanol. The filtrate from the ammonia fractions was concentrated in vacuo to yield a yellow foam (1.55 g).
Name
1,1-dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
8.22 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 2
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 3
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 4
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 5
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 6
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine

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